molecular formula C20H18ClN3O3S B11375297 5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11375297
M. Wt: 415.9 g/mol
InChI Key: LJUJPXJKKXTORE-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-methylphenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methylphenyl group, and a methanesulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-methylphenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is usually achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate methylphenyl halide and a Lewis acid catalyst.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is typically added through a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines under appropriate conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may be evaluated for its activity against specific biological targets, such as enzymes or receptors, and its potential as a therapeutic agent.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-methylphenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylpyrimidine-4-carboxamide: Lacks the methanesulfonyl and methylphenyl groups.

    N-(4-Methylphenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: Lacks the chloro group.

    5-Chloro-N-(4-methylphenyl)pyrimidine-4-carboxamide: Lacks the methanesulfonyl group.

Uniqueness

The presence of both the methanesulfonyl and methylphenyl groups, along with the chloro group, makes 5-Chloro-N-(4-methylphenyl)-2-[(2-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide unique

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-7-9-16(10-8-13)23-19(25)18-17(21)11-22-20(24-18)28(26,27)12-15-6-4-3-5-14(15)2/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

LJUJPXJKKXTORE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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